Dobutamine

Catalog No.
S589646
CAS No.
34368-04-2
M.F
C18H23NO3
M. Wt
301.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dobutamine

CAS Number

34368-04-2

Product Name

Dobutamine

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3

InChI Key

JRWZLRBJNMZMFE-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O

Solubility

1.37e-02 g/L

Synonyms

Dobucor, Dobuject, Dobutamin Fresenius, Dobutamin Hexal, Dobutamin ratiopharm, Dobutamin Solvay, Dobutamin-ratiopharm, Dobutamina Inibsa, Dobutamina Rovi, Dobutamine, Dobutamine (+)-Isomer, Dobutamine Hydrobromide, Dobutamine Hydrochloride, Dobutamine Lactobionate, Dobutamine Phosphate (1:1) Salt, (-)-Isomer, Dobutamine Tartrate, Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer, Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer, Dobutamine, (-)-Isomer, Dobutamine, Phosphate (1:1) Salt (+)-Isomer, Dobutrex, Hydrobromide, Dobutamine, Hydrochloride, Dobutamine, Lactobionate, Dobutamine, Lilly 81929, Oxiken, Posiject, Tartrate, Dobutamine

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O

Understanding Mechanisms of Action in Heart Failure

Research delves into dobutamine's impact on heart function, particularly in congestive heart failure (CHF). Studies explore how dobutamine interacts with adrenergic receptors, specifically beta-1 receptors, to enhance the heart's contractile force (inotropy) and improve blood flow []. This improved function is attributed to dobutamine's ability to increase calcium influx into cardiomyocytes, essential for muscle contraction [].

Researchers also investigate the potential dose-dependent effects of dobutamine. While lower doses primarily exert inotropic effects, higher doses can also increase heart rate (chronotropy) []. Understanding this dose-response relationship is crucial for optimizing therapeutic strategies in CHF patients.

Investigating Dobutamine's Efficacy in Different Clinical Scenarios

Scientific research evaluates the effectiveness of dobutamine in various clinical settings beyond CHF. Studies examine its application in:

  • Septic shock: Researchers assess dobutamine's ability to improve cardiac output and oxygen delivery in patients with septic shock []. This research explores the potential benefits and limitations of dobutamine in managing this critical condition.
  • Cardiogenic shock: Similar to septic shock, research investigates the use of dobutamine to support failing hearts in patients experiencing cardiogenic shock, a condition characterized by inadequate blood flow due to heart dysfunction.

These studies contribute to refining treatment protocols and establishing the appropriate use of dobutamine in specific clinical contexts.

Exploring Dobutamine's Utility in Animal Models

Preclinical research utilizes animal models, such as dogs and pigs, to study the effects of dobutamine on the cardiovascular system. These models allow researchers to:

  • Investigate the drug's mechanism of action at a cellular and molecular level.
  • Evaluate the safety and efficacy of dobutamine in a controlled environment before human trials.
  • Compare the effects of dobutamine with other potential therapeutic agents for heart failure.

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

3.4

LogP

3.6
3.6

Melting Point

184-186

Related CAS

52663-81-7 (hydrochloride)
74753-15-4 (hydrobromide)

Drug Indication

Indicated when parenteral therapy is necessary for inotropic support in the short-term treatment of patients with cardiac decompensation due to depressed contractility resulting either from organic heart disease or from cardiac surgical procedures.
Treatment of neonatal circulatory failure

Pharmacology

Dobutamine is a direct-acting inotropic agent whose primary activity results from stimulation of the beta-adrenoceptors of the heart while producing comparatively mild chronotropic, hypertensive, arrhythmogenic, and vasodilative effects. Dobutamine acts primarily on beta-1 adrenergic receptors, with negligible effects on beta-2 or alpha receptors. It does not cause the release of endogenous norepinephrine, as does dopamine.
Dobutamine is a synthetic catecholamine with sympathomimetic activity. Dobutamine is a direct-acting inotropic agent and an adrenergic agonist that stimulates primarily the beta-1 adrenoceptor, with lesser effect on beta-2 or alpha receptors. Via beta-1 adrenoceptor of the heart, this agent induces positive inotropic effect with minimal changes in chronotropic activities or systemic vascular resistance. Dobutamine also causes vasodilation by stimulating beta-2 adrenergic receptors in blood vessels, augmented by reflex vasoconstriction resulting in increased cardiac output.

MeSH Pharmacological Classification

Adrenergic beta-1 Receptor Agonists

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA07 - Dobutamine

Mechanism of Action

Dobutamine directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume, resulting in increased cardiac output.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Other CAS

34368-04-2

Biological Half Life

2 minutes

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15

Explore Compound Types